molecular formula C7H8N2O3 B8027332 2-(Oxetan-3-yloxy)pyrimidin-5-ol CAS No. 1421933-35-8

2-(Oxetan-3-yloxy)pyrimidin-5-ol

Cat. No.: B8027332
CAS No.: 1421933-35-8
M. Wt: 168.15 g/mol
InChI Key: VMAKPVWDLNURJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-ol typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For instance, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and catalysts to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)pyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Oxetan-3-yloxy)pyrimidin-5-ol include other oxetane-containing pyrimidine derivatives and oxetane-based molecules used in medicinal chemistry .

Uniqueness

The uniqueness of this compound lies in its combination of the oxetane and pyrimidine rings, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(oxetan-3-yloxy)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-5-1-8-7(9-2-5)12-6-3-11-4-6/h1-2,6,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKPVWDLNURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299254
Record name 5-Pyrimidinol, 2-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421933-35-8
Record name 5-Pyrimidinol, 2-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421933-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinol, 2-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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